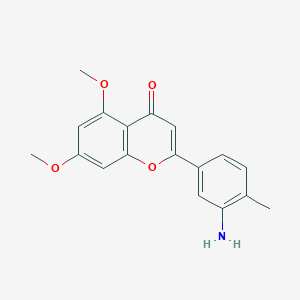![molecular formula C13H18O B14194241 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one CAS No. 832084-41-0](/img/structure/B14194241.png)
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is a bicyclic organic compound with the molecular formula C13H18O. This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes a ketone functional group and multiple methyl substituents. It is a derivative of verbenone, a naturally occurring compound found in the essential oils of various plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one has several applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Verbenone: A naturally occurring compound with a similar bicyclic structure.
Camphor: Another bicyclic ketone with different substituents.
Menthol: A bicyclic alcohol with a similar structural framework.
Uniqueness
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is unique due to its specific arrangement of methyl groups and the presence of a methylene group, which can influence its reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
832084-41-0 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4,4,9-trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one |
InChI |
InChI=1S/C13H18O/c1-8-5-6-10-9(2)12(8)11(14)7-13(10,3)4/h5-6,9-10,12H,1,7H2,2-4H3 |
Clave InChI |
HUXGBSRVSGUMMG-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C=CC(=C)C1C(=O)CC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
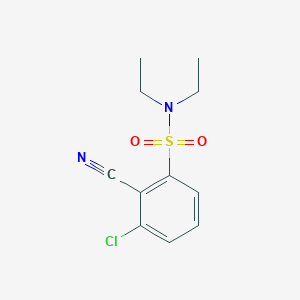
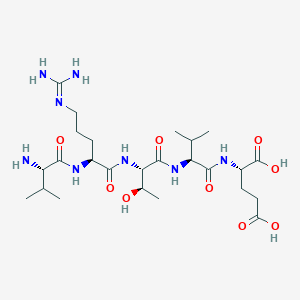

![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
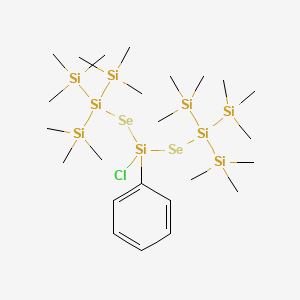
![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
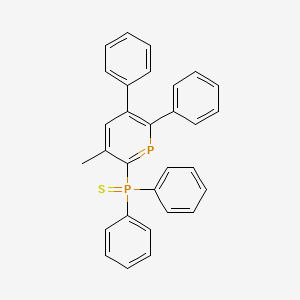
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
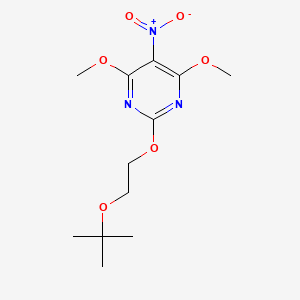
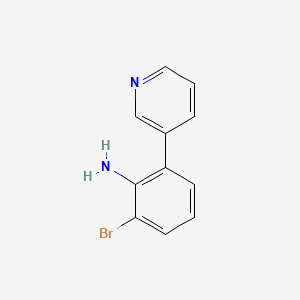
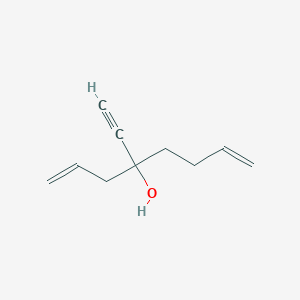
![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
